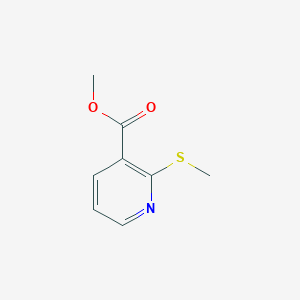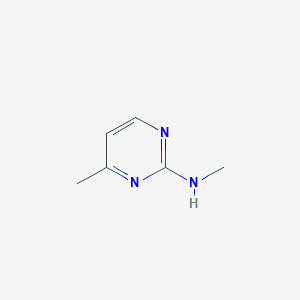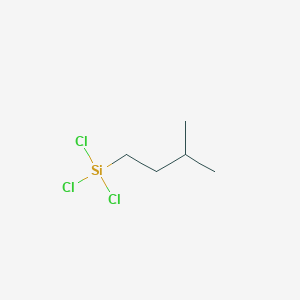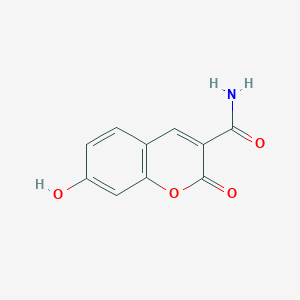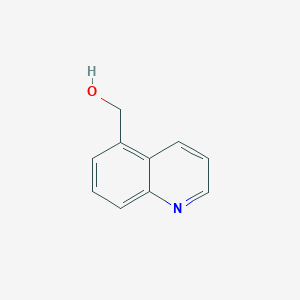
キノリン-5-イルメタノール
概要
説明
Quinolin-5-ylmethanol is a chemical compound with the molecular formula C10H9NO. It is a derivative of quinoline, which consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine ring.
科学的研究の応用
Quinolin-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Quinolin-5-ylmethanol and its derivatives are studied for their potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: Quinolin-5-ylmethanol is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Quinolin-5-ylmethanol, like other quinoline derivatives, primarily targets bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial action .
Mode of Action
Quinolin-5-ylmethanol interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to cell death . The exact mode of interaction between Quinolin-5-ylmethanol and its targets is still under investigation.
Biochemical Pathways
Quinolin-5-ylmethanol affects the DNA replication pathway in bacteria. By targeting and inhibiting DNA gyrase and DNA topoisomerase IV, it prevents the unwinding and supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .
Pharmacokinetics
Like other quinoline derivatives, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys . These properties can impact the bioavailability of Quinolin-5-ylmethanol, determining how much of the drug reaches the site of action.
Result of Action
The primary result of Quinolin-5-ylmethanol’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, it causes bacterial cell death, thereby helping to clear bacterial infections
Action Environment
Environmental factors can influence the action, efficacy, and stability of Quinolin-5-ylmethanol. Factors such as pH, temperature, and presence of other substances can affect the drug’s stability and activity . Additionally, the presence of resistant bacterial strains can impact the efficacy of Quinolin-5-ylmethanol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-5-ylmethanol typically involves the reduction of quinolin-5-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, yielding quinolin-5-ylmethanol as the primary product.
Industrial Production Methods: Industrial production of quinolin-5-ylmethanol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: Quinolin-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to quinolin-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of quinolin-5-ylmethanol can lead to the formation of quinolin-5-ylmethane.
Substitution: The hydroxyl group in quinolin-5-ylmethanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form quinolin-5-ylchloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Quinolin-5-carboxylic acid.
Reduction: Quinolin-5-ylmethane.
Substitution: Quinolin-5-ylchloride.
特性
IUPAC Name |
quinolin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMQVSVRVORAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356393 | |
| Record name | Quinolin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-42-0 | |
| Record name | Quinolin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

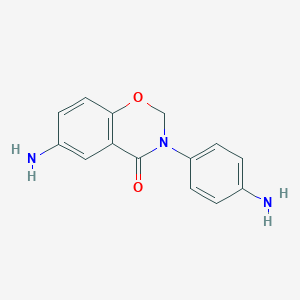
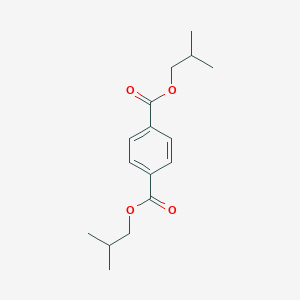
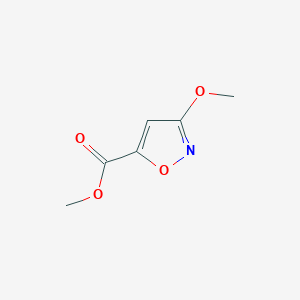
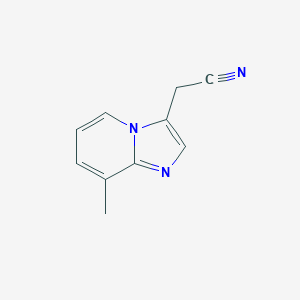
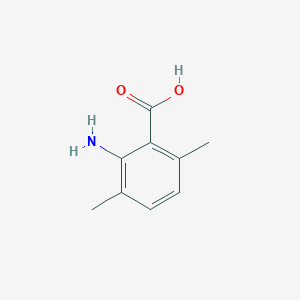
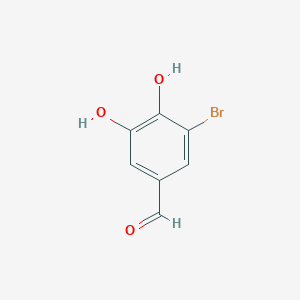
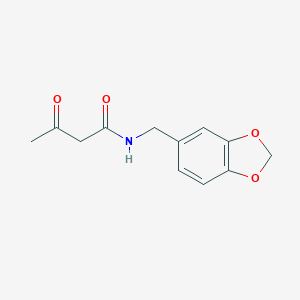
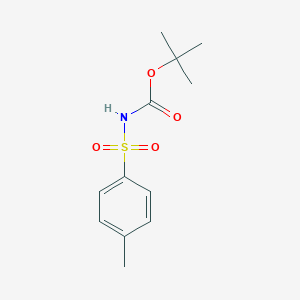

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
